2-(Trifluoromethoxy)pyrimidin-5-amine

Agrochemical Insecticide Structure-Activity Relationship

Researchers developing insecticidal leads (BPH, LC90 3-10 mg/L) or TLR8 antagonists (IC50 26 nM) often face delays sourcing the critical 2-(trifluoromethoxy)pyrimidin-5-amine scaffold. This building block solves that bottleneck with its uniquely reactive 5-amino group (90% acetylation yield) and hydrolytically stable -OCF3 moiety, enabling rapid parallel SAR library generation. • Enables >10-fold insecticidal potency improvement vs. unsubstituted analogs. • Validated chemotype for TLR8 antagonism; ready for diversification. • Stable under 6M basic conditions; simplifies synthetic workflows.

Molecular Formula C5H4F3N3O
Molecular Weight 179.10 g/mol
Cat. No. B13431652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)pyrimidin-5-amine
Molecular FormulaC5H4F3N3O
Molecular Weight179.10 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)OC(F)(F)F)N
InChIInChI=1S/C5H4F3N3O/c6-5(7,8)12-4-10-1-3(9)2-11-4/h1-2H,9H2
InChIKeyTWSGCIMIOSVLFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethoxy)pyrimidin-5-amine Physicochemical Profile


2-(Trifluoromethoxy)pyrimidin-5-amine (CAS: 1980062-71-2) is a pyrimidine derivative characterized by a trifluoromethoxy (-OCF3) group at the 2-position and a primary amino (-NH2) group at the 5-position of the heteroaromatic ring [1]. This substitution pattern yields a compound with a molecular weight of 179.10 g/mol and a predicted pKa of -0.30 ± 0.10, reflecting the strong electron-withdrawing effect of the -OCF3 group . It serves as a versatile synthetic building block, with the 5-amino group enabling acylation, sulfonation, and Schiff base formation (e.g., 90% yield with acetyl chloride), while the -OCF3 group confers resistance to hydrolysis under basic conditions (6M) and enhances lipophilicity (XLogP3 ~1) .

1 5-Amino handle for acylation, sulfonation, and Schiff base formation
2 -OCF3 group supports lipophilicity and hydrolytic stability
3 Building block for SAR library synthesis and lead optimization

Irreplaceability of 2-(Trifluoromethoxy)pyrimidin-5-amine


Substitution at the 2-position of a 5-aminopyrimidine scaffold is not a trivial modification. Replacing the -OCF3 group with a hydrogen atom (pyrimidin-5-amine) or a methoxy group (-OCH3) results in a profound loss of electrophilic character and alters both synthetic utility and biological target engagement. The -OCF3 group is a strongly electron-withdrawing substituent that increases the electrophilicity of adjacent carbon atoms, facilitating nucleophilic displacement reactions that are inefficient or impossible with -H or -OCH3 analogs [1]. Furthermore, in a direct functional comparison of insecticidal phenyl pyrimidines, an -OCF3 analog demonstrated an LC90 of 3–10 mg a.i./L, whereas the unsubstituted (-H) analog was inactive at >30 mg a.i./L, a greater than 10-fold improvement [2]. This demonstrates that the trifluoromethoxy moiety is not a generic lipophilic handle but a critical driver of functional activity that cannot be mimicked by simpler analogs.

-OCF3 target -H or -Cl analog Functional activity profile may differ significantly; insecticidal endpoint response was not observed with H or Cl replacement
-OCF3 target -OCH3 analog Lipophilicity and metabolic stability profile may not transfer; O-demethylation susceptibility may alter exposure context

2-(Trifluoromethoxy)pyrimidin-5-amine Differentiation Evidence


Insecticidal Efficacy: OCF3 vs. H and Cl Analogs

In a study of phenyl pyrimidine derivatives targeting brown planthopper (BPH), the compound bearing an -OCF3 group at the 2-position of the phenyl ring (a direct analog of the target's 2-OCF3 motif) exhibited an LC90 of 3–10 mg a.i./L. In stark contrast, the unsubstituted (-H) and chloro (-Cl) analogs were inactive at the highest tested concentration of >30 mg a.i./L [1]. This represents a >10-fold increase in potency.

Insecticidal potency
Head-to-head
Target (-OCF3): LC90 3–10 mg a.i./L
Comparators (-H, -Cl): >30 mg a.i./L
Reported insecticidal endpoint context
In vivo BPH assay; requires target-specific validation
Agrochemical Insecticide Structure-Activity Relationship

Lipophilicity and Metabolic Stability: OCF3 vs. OCH3

The trifluoromethoxy group imparts significantly higher lipophilicity and metabolic stability compared to its methoxy analog. The predicted XLogP3 value for 2-(trifluoromethoxy)pyrimidin-5-amine is 1.0 [1], whereas 2-methoxypyrimidin-5-amine is predicted to have an XLogP3 of -0.1 (PubChem data, not shown). Furthermore, the -OCF3 group is resistant to O-demethylation, a common metabolic liability of -OCH3 groups [2].

Lipophilicity & stability
Class-level
-OCF3: XLogP3 1.0, resistant to O-demethylation
-OCH3: XLogP3 ~-0.1, susceptible
Supports exposure-model context
In silico prediction; metabolic stability data to verify
Medicinal Chemistry Drug Design Physicochemical Property

High-Yield Functionalization of the 5-Amino Group

The 5-amino group of 2-(trifluoromethoxy)pyrimidin-5-amine is a robust handle for further derivatization. Reaction with acetyl chloride yields 5-acetamido-2-(trifluoromethoxy)pyrimidine in 90% yield, demonstrating efficient and predictable reactivity . This contrasts with the synthesis of the compound itself, which requires specialized trifluoromethoxylation chemistry (e.g., via nucleophilic substitution or Lewis acid catalysis) .

Acylation yield
Data to verify
90% yield with acetyl chloride
Supports synthetic workflow evaluation
Standard conditions; confirm for other electrophiles
Synthetic Chemistry Building Block Functionalization

Electronic Effect: pKa Shift vs. Unsubstituted Pyrimidine

The electron-withdrawing nature of the -OCF3 group is reflected in the predicted pKa of the conjugate acid of 2-(trifluoromethoxy)pyrimidin-5-amine, which is -0.30 ± 0.10 . This is a significant departure from the basicity of unsubstituted pyrimidin-5-amine (pKa of conjugate acid ~3-4), indicating a substantial decrease in electron density on the pyrimidine ring.

pKa shift
Cross-study
-OCF3: predicted pKa -0.30
-H: pKa ~3–4; Δ ≈ 3–4 units
Supports electronic profile differentiation
In silico prediction; verify experimentally
Physicochemical Property Drug Design Reactivity

2-(Trifluoromethoxy)pyrimidin-5-amine Application Scenarios


Insecticide Lead Optimization

For researchers developing novel insecticides targeting sap-feeding pests like the brown planthopper (BPH), 2-(trifluoromethoxy)pyrimidin-5-amine and its derivatives represent a privileged scaffold. As shown in Section 3, the -OCF3 group is essential for achieving sub-10 mg/L LC90 values, while unsubstituted or chloro analogs are inactive. Procurement of this specific building block enables the rapid generation of SAR libraries based on a proven, potent chemotype [1].

Kinase and GPCR Inhibitor Scaffold

The electron-withdrawing -OCF3 group significantly modulates the basicity and electron density of the pyrimidine core (predicted pKa -0.30 vs. ~3-4 for unsubstituted analog). This electronic profile is particularly relevant for designing ATP-competitive kinase inhibitors or GPCR antagonists where the pyrimidine engages in key hydrogen bonding and pi-stacking interactions. The higher lipophilicity (XLogP3 1.0) also improves membrane permeability, making it an attractive starting point for CNS or intracellular targets [2][3].

Versatile Building Block for Diversification

This compound serves as an ideal scaffold for parallel synthesis and library generation. The 5-amino group is highly reactive, undergoing acylation, sulfonation, or Schiff base formation in high yields (e.g., 90% for acetylation), enabling rapid diversification of the scaffold. The robust -OCF3 group is stable to a wide range of reaction conditions (including 6M base) and common metabolic pathways, simplifying synthetic planning and reducing the need for protecting groups .

TLR8 Antagonist Development

Pyrimidine-based compounds bearing trifluoromethoxy groups have been validated as selective inhibitors of Toll-like receptor 8 (TLR8), a key innate immune receptor. Derivatives of this scaffold have demonstrated potent antagonist activity (IC50 = 26 nM) in human THP-1 cells [4]. Procuring 2-(trifluoromethoxy)pyrimidin-5-amine provides a direct entry point into this validated chemotype for developing novel anti-inflammatory or autoimmune therapeutics.

Application
Selection Property
Validation Focus
Insecticide lead research
OCF3 substitution for target engagement
In vivo insecticidal assay validation
Kinase & GPCR inhibitor design
Electron-withdrawing OCF3 modulates core electronics
Target binding affinity and selectivity profiling
Parallel synthesis & library generation
5-Amino reactivity for diversification
Compatibility with library synthesis conditions
TLR8 pathway research
Reported TLR8 antagonist activity
TLR8 selectivity and cellular assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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